molecular formula C23H21N3O5S B11665280 4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate

4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate

Cat. No.: B11665280
M. Wt: 451.5 g/mol
InChI Key: PJIUGNMBRWFSPT-LFVJCYFKSA-N
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Description

4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL ACETATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavorings. This particular compound is notable for its intricate structure, which includes a formamido group, a sulfonamido group, and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL ACETATE can be achieved through a multi-step organic synthesis process. One common method involves the following steps:

    Formation of the Formamido Group: This can be achieved by reacting aniline derivatives with formic acid under acidic conditions.

    Introduction of the Sulfonamido Group: The sulfonamido group can be introduced by reacting the formamido intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the phenyl group with acetic anhydride in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL ACETATE can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Substitution: Nucleophiles such as amines can be used for substitution reactions.

Major Products

    Hydrolysis: Yields the corresponding carboxylic acid and alcohol.

    Reduction: Produces the corresponding alcohol.

    Substitution: Results in the formation of substituted derivatives.

Scientific Research Applications

4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The formamido group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl Phenylacetate: An ester with a simpler structure, commonly used in perfumes and flavorings.

    Ethyl Acetate: A widely used solvent in organic synthesis.

    Benzyl Acetate: Known for its pleasant aroma and used in the fragrance industry.

Uniqueness

4-[(E)-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

[4-[(E)-[[4-[benzenesulfonyl(methyl)amino]benzoyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C23H21N3O5S/c1-17(27)31-21-14-8-18(9-15-21)16-24-25-23(28)19-10-12-20(13-11-19)26(2)32(29,30)22-6-4-3-5-7-22/h3-16H,1-2H3,(H,25,28)/b24-16+

InChI Key

PJIUGNMBRWFSPT-LFVJCYFKSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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